Product packaging for Flamprop-m-isopropyl(Cat. No.:CAS No. 63782-90-1)

Flamprop-m-isopropyl

Cat. No.: B1594779
CAS No.: 63782-90-1
M. Wt: 363.8 g/mol
InChI Key: IKVXBIIHQGXQRQ-CYBMUJFWSA-N
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Description

Historical Trajectories and Evolution of Research on Arylalanine Herbicides

The era of chemical weed control expanded rapidly following World War II, transforming agricultural practices worldwide with the development of selective herbicides like 2,4-D. researchgate.net This period set the stage for the discovery of numerous new herbicide classes. Research focusing on the control of wild oats (Avena species) in cereal crops intensified during the 1960s and 1970s. wikipedia.org This led to the development of the arylalanine herbicides, a group that includes flamprop (B1223189) and its derivatives. wikipedia.orggoogleapis.com

Flamprop was first introduced around 1974, with several chemical variants, including Flamprop-m-isopropyl, emerging a few years later, around 1978. herts.ac.ukwikipedia.org this compound is the stereospecific ester of the D-isomer of flamprop (known as flamprop-M). herts.ac.ukbcpcpesticidecompendium.orgherts.ac.uk The research impetus was to find selective solutions that could target grassy weeds like wild oats, which are botanically similar to cereal crops, making control a significant challenge. wikipedia.org The selectivity of these compounds is based on differential metabolism rates between the target weed and the crop; for instance, the de-esterification of flamprop-isopropyl (B166160) is faster in wild oats than in wheat or barley, leading to the accumulation of the active herbicidal acid in the weed. wikipedia.orgresearchgate.net

Contextualizing this compound within Modern Agricultural Science

In the landscape of modern agriculture, this compound is categorized as a discontinued (B1498344) herbicide. herts.ac.uk It was primarily formulated to be applied post-emergence to control wild oats (Avena fatua). herts.ac.ukwikipedia.org Its mechanism of action has been a subject of detailed study. Upon absorption through the leaves, the compound is hydrolyzed in the plant to its biologically active form, flamprop acid. researchgate.netagropages.com This active metabolite is responsible for inhibiting plant growth. researchgate.netagropages.com

Several theories on its precise mode of action exist. Early research suggested it works by inhibiting cell elongation in the meristematic regions of the plant. herts.ac.ukwikipedia.orgresearchgate.net Other studies have classified it with aryloxyphenoxypropionate herbicides that inhibit the acetyl-CoA carboxylase (ACCase) enzyme, which is vital for fatty acid biosynthesis. ontosight.ai More recent research has proposed a novel antimicrotubule mechanism, where the compound disrupts the orientation of spindle and phragmoblast microtubules during mitosis, leading to a cessation of cell division. researchgate.net

The story of this compound is also contextualized by one of the most significant challenges in modern weed science: the evolution of herbicide resistance. nih.govfrontiersin.org The persistent application of selective herbicides creates strong selection pressure, leading to the emergence of resistant weed populations. nih.gov By the year 2000, populations of wild oats (Avena fatua) resistant to flamprop had been identified in Canada, highlighting the evolutionary dynamics between weeds and chemical controls. wikipedia.org

Key Unresolved Questions and Future Research Imperatives for this compound

Despite its discontinued status, the study of this compound continues to hold relevance for herbicide science. Several key questions remain, and its history provides imperatives for future research.

A primary area of unresolved inquiry is its exact molecular mechanism of action. While studies point towards inhibition of cell elongation, ACCase inhibition, or a unique form of mitotic disruption, a definitive consensus on its primary target site is not fully established. ontosight.aiwikipedia.orgresearchgate.net Elucidating the precise target could inform the development of new herbicides with novel modes of action, a critical need in managing widespread resistance. researchgate.netnih.gov

Secondly, its environmental fate and degradation pathways merit continued investigation. This compound is known to be moderately persistent in soil, with its primary degradate being flamprop free acid. herts.ac.ukagropages.com Concerns have been noted regarding its potential for leaching into groundwater. herts.ac.uk Further research into the microbial and abiotic processes that govern its breakdown in different soil types and environmental conditions can provide valuable data for predictive environmental modeling. geus.dkmdpi.com

Finally, the case of this compound serves as a crucial example in the study of herbicide resistance. Understanding the specific genetic and biochemical mechanisms that conferred resistance in wild oats can contribute to the broader knowledge base needed to develop sustainable weed management strategies. wikipedia.orgnih.gov Future research imperatives include not only the discovery of new herbicidal compounds but also the development of integrated approaches that reduce reliance on single chemical solutions and mitigate the evolution of resistance. frontiersin.org

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alaninate bcpcpesticidecompendium.org
CAS Number 63782-90-1 herts.ac.ukcymitquimica.com
Molecular Formula C₁₉H₁₉ClFNO₃ cymitquimica.com
Molecular Weight 363.81 g/mol cymitquimica.com
Melting Point 73-84 °C chemdad.com
Boiling Point 476.4 ± 45.0 °C (Predicted) chemdad.com
Herbicide Class Arylalanine herts.ac.ukgoogleapis.com
Mode of Action Mitotic disrupter / Inhibition of cell elongation herts.ac.ukwikipedia.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19ClFNO3 B1594779 Flamprop-m-isopropyl CAS No. 63782-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl (2R)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO3/c1-12(2)25-19(24)13(3)22(15-9-10-17(21)16(20)11-15)18(23)14-7-5-4-6-8-14/h4-13H,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVXBIIHQGXQRQ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058245
Record name Flamprop M-isopropyl
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Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63782-90-1
Record name Flamprop M-isopropyl
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Record name Flamprop-M-isopropyl [ISO]
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Record name Flamprop M-isopropyl
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Record name D-Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, 1-methylethyl ester
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Record name FLAMPROP-M-ISOPROPYL
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Mechanisms of Herbicidal Action of Flamprop M Isopropyl

Biochemical and Physiological Pathways Influenced by Flamprop-m-isopropyl

This compound is a selective, systemic herbicide that is absorbed by the leaves of plants. Its mode of action is primarily centered on the inhibition of cell elongation in the meristematic regions, the areas of active growth. However, its herbicidal activity is not direct. The compound as applied is a pro-herbicide, meaning it requires metabolic activation within the target plant to become phytotoxic.

Conversion to the Biologically Active Flamprop (B1223189) Acid Metabolite

The herbicidal efficacy of this compound is entirely dependent on its conversion to the corresponding carboxylic acid, flamprop acid. This transformation occurs within the plant's tissues through a process of hydrolysis. This compound is an isopropyl ester of flamprop acid. After being absorbed by the plant, esterase enzymes within the plant cells cleave the isopropyl ester group from the parent molecule.

This de-esterification process is a critical activation step. The resulting flamprop acid is the biologically active metabolite that is responsible for inhibiting plant growth. The chemical reaction involves the breaking of the ester bond by the addition of a water molecule, which results in the formation of flamprop acid and isopropyl alcohol. Kinetic studies have shown that this hydrolysis is a bimolecular acyl bond fission. The rate of this reaction is significantly faster under basic conditions compared to acidic ones, with optimal stability observed in solutions with a pH of 4.

Comparative Efficacy and Selectivity Across Plant Species

The selective nature of this compound, particularly its effectiveness in controlling wild oats in cereal crops, is a cornerstone of its utility in agriculture. This selectivity is not based on differential absorption of the herbicide but rather on the differential metabolism between the crop and the weed.

The primary basis for the selectivity of this compound between tolerant cereal crops like wheat and barley, and susceptible weeds such as wild oats (Avena spp.), lies in the rate at which they hydrolyze the parent ester to the active flamprop acid.

Susceptible species, most notably wild oats, possess a higher level of esterase activity that rapidly converts this compound into the phytotoxic flamprop acid. This rapid accumulation of the active metabolite at the sites of action leads to the inhibition of cell elongation and ultimately, the death of the weed.

In contrast, tolerant cereal crops such as wheat and barley metabolize this compound to its active acid form at a much slower rate. This allows the crop to further metabolize and detoxify the flamprop acid before it can accumulate to lethal concentrations. This differential rate of activation is the key to the herbicide's selective action. While specific quantitative data on the metabolic rates in different species is not extensively available in public literature, the principle is well-established.

To illustrate this principle, the following table provides a conceptual representation of the differential metabolism.

Plant SpeciesRelative Rate of Conversion to Flamprop AcidHerbicide Tolerance
Wild Oats (Avena fatua)HighLow (Susceptible)
Wheat (Triticum aestivum)LowHigh (Tolerant)
Barley (Hordeum vulgare)LowHigh (Tolerant)

This table illustrates the principle of differential metabolism. The relative rates are for conceptual understanding and are not based on specific published quantitative values.

The performance of foliar-applied herbicides like this compound is significantly influenced by environmental conditions at the time of application and shortly thereafter. Temperature and humidity are two of the most critical factors that can affect its efficacy.

Temperature: The ideal temperature for the application of most post-emergent herbicides is generally when the target weeds are actively growing, which for many species is between 18°C and 29°C. researchgate.net

Optimal Temperatures: Within this range, the physiological processes of the weed, including translocation, are active, which facilitates the movement of the active flamprop acid to the meristematic tissues.

Low Temperatures: At lower temperatures, plant metabolism slows down, which can reduce the rate of herbicide absorption and translocation, leading to decreased efficacy.

High Temperatures: Extremely high temperatures can also be detrimental. They can cause the spray droplets to evaporate too quickly from the leaf surface, reducing the time available for absorption. researchgate.net Furthermore, high temperatures can cause stress to the plant, leading to a thickening of the leaf's waxy cuticle, which can act as a barrier to herbicide entry. researchgate.net

Humidity: Relative humidity plays a crucial role in the effectiveness of this compound by influencing the drying time of the spray droplets on the leaf surface. researchgate.net

High Humidity: High relative humidity slows down the evaporation of the spray droplets. This extends the period during which the herbicide can be absorbed by the leaf, generally leading to improved performance.

Low Humidity: Under conditions of low relative humidity, the spray droplets dry out quickly. Once the droplet is dry, absorption of the herbicide ceases. researchgate.net This can significantly reduce the amount of active ingredient that enters the plant, resulting in poor weed control. Plants that have developed under low humidity conditions may also have thicker cuticles, further impeding herbicide uptake. researchgate.net

The following table summarizes the general effects of environmental conditions on the performance of a foliar-applied herbicide like this compound.

Environmental FactorConditionExpected Impact on EfficacyRationale
Temperature Low (< 10°C)DecreasedSlower plant metabolism, reduced absorption and translocation.
Optimal (18°C - 29°C)IncreasedActive plant growth and translocation, enhancing herbicide movement. researchgate.net
High (> 30°C)DecreasedRapid droplet drying, potential for plant stress and thicker cuticle formation. researchgate.netresearchgate.net
Humidity LowDecreasedFast evaporation of spray droplets, reduced absorption time. researchgate.net
HighIncreasedSlower droplet drying, allowing for more complete absorption. researchgate.net

Metabolic Fate and Biotransformation of Flamprop M Isopropyl

Plant Metabolism and Detoxification Pathways

The biological activity of Flamprop-m-isopropyl is dependent on its conversion within the plant. The initial ester form is not phytotoxic; its herbicidal properties are activated through metabolic processes within the plant cells. The key to its selectivity lies in the differential rates of activation and subsequent detoxification between the target weed and the tolerant crop.

In Vivo Hydrolysis Kinetics of this compound Esters

Upon absorption into the plant, primarily through the leaves, this compound undergoes rapid hydrolysis. bcpc.org This reaction is catalyzed by esterase enzymes within the plant tissues and results in the cleavage of the isopropyl ester to yield the biologically active free acid, flamprop (B1223189) acid, and isopropyl alcohol. bcpc.orgresearchgate.net The rate of this hydrolysis is a critical determinant of the herbicide's effectiveness and selectivity.

Research has demonstrated that the rate of hydrolysis of this compound is significantly higher in the susceptible wild oat (Avena fatua) as compared to tolerant crops like barley. researchgate.net This differential rate of activation contributes to the selective control of the weed, as the toxic free acid accumulates more rapidly in the target species. researchgate.net While precise kinetic constants for the in-vivo hydrolysis in different plant species are not extensively documented in publicly available literature, the qualitative difference in hydrolysis rates is a well-established principle for the selectivity of this herbicide family. researchgate.netresearchgate.net

Table 1: In Vivo Hydrolysis of this compound in Different Plant Species

Plant Species Relative Rate of Hydrolysis Implication
Wild Oat (Avena fatua) Higher Faster activation to the phytotoxic flamprop acid, leading to susceptibility. researchgate.net
Barley (Hordeum vulgare) Lower Slower activation, allowing for detoxification mechanisms to prevent phytotoxicity. researchgate.net

Stereoselective Metabolism and Enantiomeric Discrimination in Plant Tissues

This compound is a chiral molecule, existing as two enantiomers (D- and L-isomers). The herbicidal activity is primarily associated with the D-isomer of the corresponding acid. However, commercial formulations often contain the racemic mixture. Plant esterases exhibit a notable degree of stereoselectivity in the hydrolysis of these esters.

Conjugation to Inactive Metabolites and Vacuolar Sequestration

Following the activation of this compound to its phytotoxic acid form, tolerant plants employ a two-step detoxification process: conjugation and sequestration. This is a common mechanism for plants to neutralize xenobiotics.

The primary detoxification pathway for flamprop acid is conjugation with endogenous plant sugars, such as glucose, to form a water-soluble, non-phytotoxic glucose ester. bcpc.orgscielo.br This reaction is catalyzed by glucosyltransferase enzymes. scielo.br In addition to glucose conjugation, there is evidence to suggest that conjugation with glutathione, a key antioxidant and detoxifying agent in plants, may also occur, although glucose conjugation is considered the major route for this class of herbicides. bcpc.orgtandfonline.combcpc.orggoogle.com

Once conjugated, these inactive metabolites are actively transported from the cytoplasm and sequestered into the cell vacuole. nih.govfrontiersin.orgresearchgate.net This transport is mediated by specific protein transporters located on the vacuolar membrane (tonoplast), often belonging to the ATP-binding cassette (ABC) transporter superfamily. nih.govfrontiersin.orgresearchgate.netnih.govpnas.org These transporters recognize the conjugated metabolites and use energy from ATP hydrolysis to pump them into the vacuole, effectively removing them from the sites of metabolic activity in the cytoplasm and preventing any potential for the reverse reaction to release the toxic free acid. nih.govfrontiersin.orgresearchgate.netnih.gov This sequestration is a crucial final step in the detoxification process, ensuring the long-term tolerance of the crop to the herbicide. nih.gov

Environmental Degradation Pathways

The persistence and potential environmental impact of this compound are determined by its degradation in soil and water, and by the influence of sunlight.

Chemical Hydrolysis in Soil and Water Systems

In the environment, this compound is subject to chemical hydrolysis in both soil and aqueous systems. This process is a key factor in its environmental dissipation. The primary degradation product in the soil is the flamprop free acid, the same active metabolite formed within plants. researchgate.net

The rate of hydrolysis is significantly influenced by the pH of the medium. researchgate.netnih.gov Hydrolysis is faster in alkaline conditions compared to acidic or neutral conditions. The optimal stability for related flamprop esters has been observed in solutions with a pH of 4. researchgate.net Under moderately basic conditions, the primary reaction is the hydrolysis of the ester linkage. researchgate.net However, under more strongly basic conditions, cleavage of the amide bond can also occur, leading to the formation of benzoic acid and the corresponding amino acid. researchgate.net

The half-life of this compound in soil can vary depending on soil properties such as organic matter content, microbial activity, and pH. In one study, the half-life was reported to be approximately 10 days. nih.gov Another study found a half-life of 16 days in one soil type and 125 days in another, highlighting the variability based on soil characteristics. nih.gov

Table 2: Soil Half-life of this compound

Soil Type Half-life (days) Reference
General ~10 nih.gov
Slaeggerup soil 16 nih.gov
Estrup soil 125 nih.gov

Photodegradation under Solar Radiation Exposure

This compound can also be degraded by sunlight, a process known as photodegradation or photolysis. researchgate.netmdpi.com This is another important pathway for its dissipation from the environment, particularly from soil surfaces and in the upper layers of water bodies.

Studies on the photodegradation of related chlorinated pesticides, including the methyl ester of flamprop, on sand surfaces have shown that the rate of degradation is influenced by the properties of the surface. researchgate.net The degradation rate of flamprop-methyl (B1672754) was found to be slower than that of some other chlorinated pesticides like MCPA and dichlorophen. researchgate.net

Microbial Degradation and Transformation Processes in Soil

The persistence of this compound in the soil environment is significantly influenced by microbial activity. The breakdown of this herbicide is primarily a biological process, with soil microorganisms playing a crucial role in its transformation and degradation. The rate of this degradation can vary, with typical laboratory studies showing a half-life (DT₅₀) of approximately 55 days in aerobic soil conditions, classifying it as moderately persistent. herts.ac.uk This process is essential for mitigating the potential long-term environmental presence of the compound.

The principal pathway of microbial degradation for this compound in soil involves the hydrolysis of its isopropyl ester group. This biotransformation is catalyzed by microbial enzymes, leading to the formation of its primary metabolite, Flamprop-M (B1234633) acid (N-Benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine). wikipedia.orgmdpi.com This resulting carboxylic acid is the biologically active form of the herbicide that inhibits cell elongation in susceptible plant species. researchgate.net Research has detected small amounts of this acid in the topsoil layer following application of the parent compound. geus.dk While other minor degradation products may be formed through further breakdown of the molecule, Flamprop-M acid is considered the most significant soil metabolite. geus.dkresearchgate.net

Table 1: Key Microbial Degradation Product of this compound in Soil

Parent CompoundPrimary Degradation PathwayKey Metabolite
This compoundHydrolysis of the isopropyl esterFlamprop-M acid

The efficiency and rate of this compound degradation by soil microbes are governed by a combination of environmental and chemical factors. These factors directly impact the metabolic activity, population size, and composition of the microbial communities responsible for the biotransformation. nih.govnerc.ac.uk

Key influencing factors include:

Temperature: Microbial metabolism is temperature-dependent. Degradation processes are generally slower at lower temperatures, which is a critical consideration for applications in early spring. mdpi.com

Soil Moisture: Water is essential for microbial life and activity. The availability of water in the soil matrix affects microbial functions and the diffusion of the herbicide, influencing its accessibility for degradation.

Soil Type and Composition: Factors such as organic matter content, pH, and soil texture influence the diversity and activity of microbial populations. Soils with robust microbial communities are generally more effective at degrading xenobiotics. nih.govnerc.ac.uk

Bioavailability: The extent to which this compound is adsorbed to soil particles versus dissolved in soil water affects its availability to microorganisms for degradation. mdpi.com

Chemical Structure: The inherent molecular structure of the pesticide itself influences its susceptibility to microbial attack. nih.gov

Xenobiotic Metabolism in Mammalian Systems

When introduced into a mammalian system, this compound undergoes extensive metabolism, a process primarily aimed at detoxification and facilitating excretion from the body. Animal studies, particularly in rats and dogs, have shown that the compound is rapidly metabolized and eliminated, primarily through the feces. nih.govresearchgate.net

The metabolism of this compound in mammals proceeds through several key phase I reactions. These transformations increase the water solubility of the compound, preparing it for excretion. The predominant pathways are the cleavage of the ester group and hydroxylation at various positions on the molecule. nih.govnih.gov

The most significant metabolic reaction in both rats and dogs is the hydrolysis of the isopropyl ester. nih.govresearchgate.net This reaction, catalyzed by esterase enzymes, cleaves the ester bond to yield the corresponding carboxylic acid, flamprop acid. nih.govresearchgate.net This process is a critical detoxification step, as the resulting acid is more polar than the parent ester. This metabolite can be excreted directly or undergo further phase II metabolism, such as conjugation with glucuronic acid, to enhance its elimination. nih.govresearchgate.net Studies with rat liver microsomes suggest that oxidative de-esterification may be as important as the esterase-catalyzed route to forming the acid. nih.govresearchgate.net

In addition to ester hydrolysis, this compound and its acid metabolite undergo hydroxylation reactions. nih.gov These oxidative reactions, catalyzed by enzymes such as cytochrome P450, occur at several positions:

Aromatic Hydroxylation: Hydroxyl groups can be added to the N-benzoyl ring, primarily at the para- and meta-positions. nih.govresearchgate.net The formation of a 3,4-dihydroxybenzoyl metabolite suggests the involvement of an arene oxide intermediate. nih.gov

Side-Chain Hydroxylation: Hydroxylation can also occur on the isopropyl group itself. nih.govnih.gov In dogs, this leads to a propan-1,2-diol ester, while in rats, this metabolite is typically further oxidized to a 2-lactyl ester. nih.gov

These hydroxylation reactions further increase the polarity of the metabolites, making them more readily excretable. The extent of aromatic hydroxylation has been shown to vary between species and sexes. nih.gov

Table 2: Summary of Major Metabolic Pathways in Animal Models

Metabolic PathwayDescriptionResulting Metabolites
Ester HydrolysisCleavage of the isopropyl ester bond by esterase enzymes or oxidation. nih.govnih.govFlamprop acid, Flamprop acid glucuronide. nih.govresearchgate.net
Aromatic HydroxylationAddition of hydroxyl groups to the N-benzoyl ring. nih.govPara- and meta-hydroxylated metabolites, 3,4-dihydroxybenzoyl metabolite. nih.govresearchgate.net
Side-Chain HydroxylationHydroxylation of the isopropyl group. nih.govPropan-1,2-diol ester (in dogs), 2-lactyl ester (in rats). nih.gov

Environmental Behavior and Dynamics of Flamprop M Isopropyl and Its Metabolites

Soil Environmental Fate

Once introduced into the soil, flamprop-m-isopropyl is subject to a range of processes that determine its mobility and longevity. These include adsorption to soil particles, chemical and microbial degradation, and potential movement through the soil profile.

The mobility of this compound in soil is significantly governed by adsorption and desorption processes. Adsorption, the binding of the chemical to soil particles, is a key factor in its potential to leach into groundwater. mst.dk Research indicates that the adsorption of this compound increases with higher organic matter content in the soil. geus.dk Consequently, its sorption is generally very low in subsoils, which typically have a low organic matter content. geus.dk

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to bind to soil organic matter. For this compound, the Koc has been reported to be relatively high, suggesting a notable affinity for soil organic matter. geus.dk Despite this, there is some concern regarding its potential for leaching to groundwater, indicating that its mobility is a complex process influenced by various factors. herts.ac.uk The interplay between adsorption and desorption ultimately dictates the amount of the compound available in the soil solution for transport. mst.dk

Table 1: Adsorption and Leaching Characteristics of this compound

ParameterFindingSource
Leaching PotentialSome concern regarding risk of leaching to groundwater. herts.ac.uk
Adsorption CorrelationAdsorption increases with increasing soil organic matter content. geus.dk
Subsoil SorptionGenerally very low in subsoil due to low organic matter. geus.dk
Koc ValueReported as relatively high compared with literature values. geus.dk

This compound is classified as moderately persistent in soil environments. herts.ac.uk Persistence is often quantified by the soil half-life (DT50), which is the time it takes for 50% of the applied substance to degrade. In laboratory studies, the half-life of this compound has shown considerable variation depending on the soil type. geus.dk For instance, studies comparing different loamy and sandy soils revealed significant differences in degradation rates. geus.dk

Table 2: Persistence of this compound in Soil

ParameterObservationSource
General PersistenceModerately persistent in soils. herts.ac.uk
Half-Life (DT50)Significant variation observed across different soil types in laboratory studies. geus.dk
Major Soil DegradateFlamprop (B1223189) free acid. agropages.com

Aquatic Environmental Fate

The presence and behavior of this compound in aquatic systems are of significant environmental interest due to the potential for transport from agricultural land to water bodies.

This compound can enter surface and groundwater through various pathways, including runoff, drainage, and leaching. mst.dk Monitoring studies have detected this compound in drainage water, with concentrations reported in the range of 0.014 to 0.035 µg/L. geus.dk Evidence also suggests that minor leaching of the compound occurs. vap.dk The potential for groundwater contamination is a noted concern. herts.ac.uk In plants, both flamprop-m-methyl (B1241716) and this compound are hydrolyzed to the biologically active flamprop acid. agropages.com

In aquatic environments, herbicides can be distributed between the water column and sediments. researchgate.net The tendency of a chemical to adsorb to sediment is related to its hydrophobicity, often indicated by the octanol-water partition coefficient (logP). Flamprop has a logP of 3.09, suggesting a degree of hydrophobicity. agropages.com More hydrophobic pesticides tend to associate with the organic carbon in suspended and bottom sediments. researchgate.net This sorption to sediments can be a significant fate process, as it can protect the herbicide from degradation in the water, thereby increasing its persistence in the aquatic environment. researchgate.net

Atmospheric Fate and Volatilization

The atmospheric pathway is another route through which this compound can be dispersed in the environment. The compound is described as being volatile. herts.ac.uk Volatilization from treated soil or plant surfaces can lead to its entry into the atmosphere, where it can be transported over considerable distances. mst.dkmdpi.com Calculations of volatilization from ground surfaces have been performed, indicating that this is a relevant environmental fate process for this compound. mst.dk

Table 3: Calculated Volatilization of this compound from Ground Surfaces

Application Rate (g/ha)Volatilization after 1 day (%)Volatilization after 6 days (%)Source
1316 mst.dk

Volatilization from Plant and Soil Surfaces

Volatilization is a key process that dictates the transfer of pesticides from treated surfaces into the atmosphere, where they can be transported over long distances. ethz.ch The tendency of a compound to volatilize is influenced by its vapor pressure, its interaction with the surface (soil or plant), soil moisture, and temperature. vap.dkunistra.fr

This compound is described as a volatile compound. wssa.net However, the extent of its volatilization varies significantly between plant and soil surfaces. Generally, the volatilization of herbicides from plant surfaces can be up to three times faster than from soil surfaces. chemistryforsustainability.org

Research Findings on Volatilization:

From Soil: Model calculations based on Danish environmental conditions estimated the volatilization of this compound from the ground surface. The results, as detailed in the table below, indicate a relatively low but present potential for volatilization from soil. ethz.ch The presence of water in the soil can enhance volatilization, as it competes with the pesticide for sorption sites on soil particles. vap.dk

From Plants: The process on plant surfaces is more complex. While volatilization can be more rapid from foliage than from soil chemistryforsustainability.org, other studies on the related compound flamprop-methyl (B1672754) have shown that after the application droplet dries, the chemical can crystallize on the leaf surface. This crystalline deposit was found to be stable against volatilization. wikipedia.org This suggests that the formulation and the state of the chemical on the leaf surface are critical factors.

Interactive Table: Volatilization of this compound from Soil Users can sort the data by clicking on the table headers.

Compound Surface Volatilization Rate Time Period Source

Atmospheric Degradation and Photochemical Oxidation

Once in the atmosphere, pesticides are subject to degradation, primarily through photochemical reactions. The most significant process for many organic chemicals is oxidation by hydroxyl radicals (•OH), which are highly reactive and prevalent in the troposphere. epa.govregulations.govepisuite.dev A key metric used to describe this process is the photochemical oxidative half-life (DT₅₀), which indicates the time required for half of the compound to be degraded. wssa.netresearchgate.net

Research Findings on Atmospheric Degradation:

Atmospheric Half-Life Estimation: Specific experimental data for the photochemical oxidative DT₅₀ of this compound in the atmosphere is not readily available in scientific databases. wssa.netresearchgate.net In the absence of measured values, the atmospheric half-life is typically estimated using specialized computer models. The Atmospheric Oxidation Program (AOPWIN™) is a widely used tool that calculates the gas-phase reaction rate between a chemical and hydroxyl radicals to estimate its atmospheric half-life. epa.govethz.chchemistryforsustainability.orgregulations.govepisuite.dev

Photodegradation on Surfaces: While not a direct measure of atmospheric degradation, studies on the related compound flamprop-methyl have investigated its photodegradation on surfaces. Research on various types of sand showed that flamprop-methyl does undergo photodegradation when exposed to light, though its degradation rate was slower than that of some other chlorinated pesticides like MCPA and dichlorophen. researchgate.net Conversely, another study noted that crystalline deposits of flamprop-methyl on leaf surfaces were stable and resistant to photochemical degradation. wikipedia.org These findings indicate that the compound is susceptible to light-induced breakdown, but the environmental matrix (air, soil, water, or plant surface) plays a crucial role.

The atmospheric fate of the flamprop acid metabolite is also a critical consideration for a complete environmental risk assessment.

Interactive Table: Physicochemical Properties Related to Atmospheric Fate Users can sort the data by clicking on the table headers.

Compound Property Value Significance for Atmospheric Fate
Flamprop Vapor Pressure (at 20 °C) 2.39 x 10⁻⁴ mPa Indicates low volatility for the parent acid. regulations.gov

Ecotoxicological Profiles and Environmental Risk Assessment

Impact on Non-Target Organisms in Terrestrial Ecosystems

The introduction of Flamprop-m-isopropyl into the terrestrial environment has prompted investigations into its effects on essential non-target species, including soil invertebrates and avian wildlife.

Effects on Soil Invertebrates (e.g., Earthworms, Honeybees)

The impact of this compound on soil-dwelling invertebrates like earthworms and crucial pollinators such as honeybees is a significant aspect of its environmental risk profile.

Honeybees: The toxicity of this compound to honeybees (Apis mellifera) presents conflicting information. Some sources classify the compound as moderately toxic to honeybees, with a corresponding "Moderate" alert for acute toxicity. herts.ac.uk Conversely, other documentation, including a safety data sheet for a product containing the compound, states that it is "non-toxic to bees". fluoridealert.org This discrepancy highlights the need for further clarification, as specific oral or contact median lethal dose (LD50) values for this compound were not found in the available research.

Avian Toxicity Studies

Research into the effects of this compound on bird species indicates a moderate level of toxicity. herts.ac.uk Quantitative studies have established specific endpoints for avian species, providing a clearer understanding of the potential risk. The acute oral lethal dose (LD50) for birds has been reported to be 2000 mg/kg. fluoridealert.org Another study identified the acute oral LD50 for Japanese quail (Coturnix japonica) as 2970 mg/kg. For comparison, the related compound flamprop-methyl (B1672754) has shown an acute oral LD50 of 4640 mg/kg in bobwhite quail and over 1000 mg/kg in several other avian species. arxada.co.nz

Table 1: Avian Toxicity of this compound

Species Endpoint Value (mg/kg) Reference
Bird (General) Acute Oral LD50 2000 fluoridealert.org

Aquatic Ecotoxicology of this compound

The potential for this compound to contaminate aquatic environments necessitates a thorough evaluation of its toxicity to aquatic life, from invertebrates to fish, and its tendency to accumulate in the food chain. The compound is generally considered toxic to aquatic life with long-lasting effects. arxada.co.nz

Acute and Chronic Toxicity to Aquatic Invertebrates (e.g., Daphnia)

For aquatic invertebrates, such as the water flea Daphnia magna, this compound is rated as moderately toxic. herts.ac.ukherts.ac.uk

Acute Toxicity: A key indicator of acute toxicity is the median lethal concentration (LC50), which measures the concentration of a substance that is lethal to 50% of a test population over a specified period. For Daphnia, the 24-hour LC50 has been determined to be 18.6 mg/L. fluoridealert.org This finding supports the classification of moderate acute toxicity for aquatic invertebrates. herts.ac.ukherts.ac.uk

Ecotoxicity to Fish Species

The impact of this compound on fish has been evaluated through acute toxicity studies, with findings suggesting moderate toxicity. herts.ac.ukfluoridealert.org

Acute Toxicity: The 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) has been reported as 3.3 mg/L. fluoridealert.org Another source indicates a 96-hour LC50 for temperate freshwater fish of greater than 2.4 mg/L. herts.ac.uk These values are critical for classifying the acute hazard the compound poses to fish populations.

Chronic Toxicity: Similar to the data for aquatic invertebrates, specific studies on the chronic toxicity of this compound to fish species were not found in the public domain during the literature review. The absence of this information represents a gap in understanding the full spectrum of potential risks to aquatic ecosystems.

Table 2: Acute Aquatic Ecotoxicity of this compound

Organism Endpoint Value (mg/L) Exposure Time Reference
Daphnia LC50 18.6 24 hours fluoridealert.org
Rainbow Trout LC50 3.3 96 hours fluoridealert.org

Bioaccumulation Potential in Aquatic Food Chains

Bioaccumulation refers to the process by which a substance is absorbed by an organism from water and food at a rate greater than its elimination, leading to a concentration of the substance in the organism's tissues. There is some concern regarding the potential for this compound to bioaccumulate. herts.ac.uk

The octanol-water partition coefficient (Log Kow or LogP) is a key indicator of a substance's potential to bioaccumulate. A LogP value of 3.69 has been reported for this compound, which suggests a high potential for bioaccumulation. fluoridealert.org Substances with a Log Kow greater than 4.5 are generally defined as being bioaccumulative. epa.ie

Comprehensive Environmental Impact Assessment Methodologies

The environmental risk of a pesticide is not limited to the parent compound alone; it extends to the potential effects of its transformation products and its comparative impact relative to other available chemical options. To provide a holistic view of the ecotoxicological profile of this compound, it is essential to employ comprehensive assessment methodologies. These include comparative risk models like the Environmental Impact Quotient (EIQ) and an evaluation of the risks posed by its environmental metabolites.

Application of the Environmental Impact Quotient (EIQ) Model for Comparative Herbicide Risk

The Environmental Impact Quotient (EIQ) is a model developed to provide a single, integrated value representing the potential environmental and health impacts of a pesticide. mdpi.comresearchgate.net This model consolidates a wide range of toxicological and environmental fate data into three primary components: risk to farmworkers, risk to consumers, and ecological risk. ucbiotech.orgfao.org The final EIQ value is an average of these three components. ucbiotech.orgfao.org

The EIQ formula incorporates various factors, including:

Toxicity: Dermal, chronic, bird, bee, fish, and beneficial arthropod toxicity. ucbiotech.orgfao.org

Environmental Fate: Soil half-life, systemicity, leaching potential, and plant surface half-life. ucbiotech.orgfao.org

To compare the real-world impacts of different pesticides, the EIQ value of the active ingredient is multiplied by its application rate to calculate the EIQ Field Use Rating. researchgate.netnih.gov This allows for a more practical comparison of various pest management strategies. mdpi.com

A study evaluating the environmental impacts of herbicides used on wheat agroecosystems calculated the EIQ for several registered herbicides. In this analysis, this compound was found to have a relatively low EIQ value of 16. This is comparable to Tribenuron-methyl, which has an EIQ of 15, and significantly lower than other herbicides like Difenzoquat, with an EIQ of 30.8. Herbicides with lower EIQ values are generally considered to have a lower potential for negative environmental impact.

Interactive Table: Comparative EIQ of Herbicides for Wheat

HerbicideEIQ Value
Tribenuron-methyl15
This compound 16
Fenoxaprop-p-ethyl28.6
Dichlofop-methyl29
Dichlorprop-p + Mecoprop-p + MCPA29.3
2,4-D + MCPA29.6
Difenzoquat30.8

This table presents EIQ values for various herbicides registered for use on wheat, highlighting the comparatively lower environmental impact score of this compound.

While the EIQ model is a useful tool for comparing pesticides, it has been noted that it can be a poor indicator of risk for herbicides in some contexts, as certain factors like plant surface half-life can have a disproportionately large influence on the final score. plos.orgnih.gov

Assessing the Ecotoxicological Risks of this compound Transformation Products

When a pesticide is released into the environment, it degrades into various transformation products, or metabolites, which may have their own toxicological profiles. mdpi.commdpi.com For this compound, the primary transformation product in both soil and plants is Flamprop (B1223189) acid (specifically, the biologically active N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alanine). agropages.com

Assessing the ecotoxicological risk of these transformation products is a critical component of a comprehensive environmental impact assessment. researchgate.net However, a significant challenge in the case of Flamprop and its metabolites is the scarcity of available ecotoxicological data. herts.ac.uk While the parent compound is considered moderately toxic to some aquatic species, detailed data, particularly for its metabolites, is limited. herts.ac.uk

Research Findings on Transformation Product Toxicity

The toxicity of herbicide metabolites can sometimes be higher than that of the parent compound, making their assessment crucial for a complete risk profile. mdpi.com Studies have shown that for some pesticides, secondary metabolites can adversely affect soil microbial communities and may exhibit increased phytotoxicity. mdpi.com

Given the lack of extensive experimental data for many pesticide metabolites, including Flamprop acid, the scientific community has explored alternative methods for risk assessment. researchgate.net These include the use of in silico computational models, such as Quantitative Structure-Activity Relationship (QSAR) models. nih.govnc3rs.org.uk These predictive models use the molecular structure of a chemical to estimate its potential toxicity. nc3rs.org.ukresearchgate.net The European Food Safety Authority (EFSA) has acknowledged that such non-laboratory methods can be considered for assessing the risk of metabolites. nc3rs.org.uk Research has demonstrated that QSAR models can be useful in predicting the acute fish toxicity of pesticide metabolites, offering a viable path forward in the absence of experimental data. nc3rs.org.uk

Mechanisms of Herbicide Resistance to Flamprop M Isopropyl

Evolution and Distribution of Resistance in Weed Populations

The emergence and spread of flamprop-m-isopropyl resistance are influenced by selection pressure from repeated herbicide use and the biological characteristics of the weed species.

Resistance to this compound in wild oat species has been documented across several major grain-growing regions globally. In England, herbicide-resistant wild oats were first identified in 1993 and have since become geographically widespread. windows.netahdb.org.uk As of the early 2000s, resistance was confirmed on 68 farms across 21 counties in England. ahdb.org.ukahdb.org.uk These cases appear to have arisen independently on individual farms rather than spreading from a single source. windows.netahdb.org.uk The primary mode of spread is through the movement of seeds, as wild oats are predominantly self-pollinating. windows.netahdb.org.uk Resistant populations have not been recorded in Wales, Scotland, or Northern Ireland. windows.netahdb.org.uk

In Australia, a 2010 random survey across the Western Australian grain belt detected resistance to flamprop (B1223189) for the first time in that region. uwa.edu.au A survey in New South Wales found that approximately 10% of Avena populations were resistant to flamprop. uwa.edu.au Resistance has also been reported in Canada, with three Avena populations in Manitoba showing resistance to flamprop, alongside other herbicides, in 2000. cabidigitallibrary.org Furthermore, studies in Iran and Turkey have noted the inefficiency of this compound for controlling wild oat species, indicating the presence of resistance. bioone.orgresearchgate.net

The incidence of resistance occurs in both common wild oats (Avena fatua) and winter wild oats (Avena sterilis ssp. ludoviciana). windows.netahdb.org.ukahdb.org.uk In the UK, while A. fatua is the more common species, resistance is relatively more frequent in A. sterilis ssp. ludoviciana than would be predicted by its occurrence. windows.net

Table 1: Documented Geographical Incidence of this compound Resistant Wild Oats (Avena spp.) This table is interactive. You can sort and filter the data.

Resistance to this compound in wild oats is not uniform and can be broadly categorized into two main phenotypes: partial and absolute resistance. ahdb.org.ukahdb.org.uk

Partial Resistance: This is the more common phenotype observed in wild oat populations. ahdb.org.uk Plants with partial resistance can often be controlled if the full recommended herbicide rate is applied when the weeds are small (e.g., at the 2-3 leaf stage). windows.netahdb.org.uk However, later applications or reduced rates result in poor control. windows.netahdb.org.uk This type of resistance is typically conferred by an enhanced ability of the plant to metabolize and detoxify the herbicide. windows.netahdb.org.uk Patches of partially resistant weeds may initially be mistaken for spray misses and are often less than 100 m² before lengthening in the direction of harvesting equipment. ahdb.org.uk

Absolute Resistance: This phenotype is characterized by the survival of wild oat plants even when treated with the full, or even higher, rates of the herbicide, regardless of the application timing. windows.netahdb.org.uk Absolute resistance is generally associated with target-site modifications, where the herbicide can no longer bind effectively to its molecular target within the plant. ahdb.org.ukahdb.org.uk This form of resistance may develop more rapidly within a population compared to metabolism-based resistance. ahdb.org.ukahdb.org.uk

Table 2: Comparison of Partial and Absolute Resistance Phenotypes in Wild Oats This table is interactive. You can sort and filter the data.

Strategies for Resistance Management in Agricultural Systems

The emergence and spread of herbicide-resistant weeds pose a significant threat to sustainable crop production. For the herbicide this compound, which has been a valuable tool for post-emergence control of wild oats (Avena spp.), the development of resistance necessitates the implementation of robust and multifaceted management strategies. An over-reliance on any single herbicide or mode of action creates intense selection pressure, favoring the survival and proliferation of resistant individuals within a weed population. redekopmfg.comopen.ac.uk Therefore, a proactive and integrated approach is essential to delay the evolution of resistance and preserve the efficacy of this compound and other herbicides.

Integrated Weed Management Approaches Incorporating Non-Chemical Controls

Integrated Weed Management (IWM) is a holistic approach that combines various control methods to manage weed populations in a way that is economically viable, environmentally sound, and sustainable. researchgate.netfao.org Relying solely on chemical control is a primary driver of resistance; therefore, incorporating non-chemical tactics is fundamental to a successful resistance management plan for this compound. researchgate.netcore.ac.uk

Cultural Control Methods:

Crop Rotation: Rotating crops is a cornerstone of IWM. redekopmfg.comcore.ac.uk Planting different crops in successive seasons disrupts the life cycles of weeds adapted to a specific crop, like wild oats in cereals. redekopmfg.com Rotating to broadleaf crops such as peas, brassicas, or white clover allows for the use of different herbicides that are not effective in cereals, providing an opportunity to control grass weeds like wild oats with alternative modes of action. nzpps.orgfar.org.nz A diverse crop rotation can reduce wild oat seed populations in the soil more effectively than continuous wheat cropping, even with herbicide use. core.ac.uk

Competitive Crops: Establishing a dense and vigorous crop canopy can significantly suppress weed growth through competition for light, water, and nutrients. core.ac.uknzpps.org Practices that promote rapid crop establishment and growth, such as optimizing sowing dates, using competitive cultivars, and ensuring adequate fertilization, can reduce the reliance on herbicides and enhance their efficacy when used. core.ac.uknzpps.orggrdc.com.au Research has shown that increasing the plant density of winter cereals can reduce wild oat seed production. grdc.com.au

Stale and False Seedbeds: These techniques involve preparing a seedbed and allowing weeds to germinate before sowing the crop. far.org.nzfar.org.nz In a stale seedbed, the emerged weeds are controlled by a non-selective herbicide before planting. far.org.nz In a false seedbed, weeds are controlled by shallow tillage before the crop is sown. far.org.nz These methods can significantly reduce the weed seed bank in the topsoil. far.org.nz

Mechanical and Manual Control Methods:

Hand-Roguing: For small, isolated patches of resistant weeds, manual removal or hand-roguing is a highly effective, albeit labor-intensive, method to prevent seed set and spread. far.org.nzahdb.org.uk It is critical to remove any surviving plants after a herbicide application to prevent the development of resistant populations. far.org.nz

Mowing or Desiccation: In non-crop areas or in patches within a field, mowing or using a non-selective herbicide to desiccate weeds before they produce viable seeds can prevent the replenishment of the weed seed bank. manageresistancenow.caerudit.org

Harvest Weed Seed Control (HWSC): This strategy focuses on managing weed seeds during the harvesting process to prevent their return to the soil. Techniques include collecting and destroying chaff containing weed seeds. HWSC is particularly effective against herbicide-resistant weeds that have survived in-crop treatments. far.org.nz

Field Monitoring:

Scouting and Mapping: Regularly scouting fields to identify and map weed patches is crucial. ahdb.org.ukmanageresistancenow.ca Patches of weeds that survive a herbicide application should not be dismissed as "spray misses" but should be investigated for potential resistance. ahdb.org.uk Early detection allows for targeted management before the resistant population spreads. ahdb.org.uk

The table below summarizes key non-chemical control strategies for managing resistance.

Strategy Description Primary Benefit in Resistance Management
Crop Rotation Alternating between different crop types (e.g., cereals and broadleaf crops) in successive seasons. redekopmfg.comcore.ac.ukDisrupts weed life cycles and allows for the use of herbicides with different modes of action. nzpps.orgfar.org.nz
Competitive Cropping Utilizing practices that promote a dense and vigorous crop canopy to outcompete weeds. core.ac.uknzpps.orgReduces weed pressure and reliance on herbicides, improving the performance of chemical controls. grdc.com.au
Stale/False Seedbeds Encouraging weed germination and then controlling them with herbicides or shallow tillage before crop sowing. far.org.nzfar.org.nzDepletes the weed seed bank in the upper soil profile. far.org.nz
Hand-Roguing Manually removing individual or small patches of surviving weeds. far.org.nzahdb.org.ukPrevents seed production from resistant plants, containing the spread of resistance. far.org.nz
Harvest Weed Seed Control Capturing and destroying weed seeds during the harvesting process. far.org.nzReduces the return of resistant weed seeds to the soil seed bank. far.org.nz

Herbicide Rotation and Diversification of Mode of Action Groups

The continuous use of herbicides with the same mode of action (MoA) is a primary factor in the evolution of herbicide resistance. windows.nettmaf.co.uk this compound is classified in the HRAC Group Z (or 0), with a suspected mode of action involving the inhibition of cell elongation. nzpps.org Research has shown that some wild oat populations resistant to aryloxyphenoxypropionate ('fop') herbicides also exhibit cross-resistance to this compound, likely due to an enhanced metabolism mechanism. ahdb.org.ukwindows.net

To mitigate this, it is imperative to rotate herbicides and use tank mixes with different effective MoAs. manageresistancenow.caorionagriscience.co.nz This strategy reduces the selection pressure for any single resistance mechanism. tmaf.co.uk For wild oats, growers should avoid the consecutive use of 'fop' and 'dim' (cyclohexanedione) herbicides (both Group A/1) as the sole means of grass weed control. ahdb.org.uktmaf.co.uk

When managing populations with known or suspected resistance to this compound, herbicides with alternative modes of action should be prioritized. Studies in the UK have shown that no resistance has been detected in wild oats to herbicides such as tri-allate, isoproturon, and difenzoquat. ahdb.org.ukwindows.net

The following table presents alternative herbicide options with different modes of action for controlling wild oats in cereal crops, which can be incorporated into a resistance management strategy.

Active Ingredient Trade Name Examples HRAC MoA Group WSSA MoA Group Chemical Family
This compoundCrusader™, Stratos™Z0Arylaminopropionic acid
Alternative MoAs
Tri-allateAvadex® BWN8Thiocarbamate
IsoproturonIPU 500, Twister®C25Substituted urea
DifenzoquatAvenge®Z26Pyrazolium
PinoxadenAxial®, Twinax®A1Phenylpyrazoline ('den')
Fenoxaprop-P-ethylPuma®, Foxtrot®A1Aryloxyphenoxypropionate ('fop')
TralkoxydimGrasp®A1Cyclohexanedione ('dim')
Imazamethabenz-methylDagger®B2Imidazolinone

Note: Herbicide availability and registered uses vary by country and region. Always consult the product label for specific application guidelines.

A long-term strategy should involve rotating between these different groups to prevent the build-up of resistance to any single mode of action. ahdb.org.uk For instance, a program could start with a pre-emergence application of tri-allate, followed by a post-emergence herbicide from a different group if necessary. nzpps.org

Optimizing Application Timings to Mitigate Resistance Development

The timing of herbicide application is a critical factor influencing its efficacy, particularly against partially resistant weed populations. windows.net For susceptible wild oat populations, control is often effective across a range of timings and doses. ahdb.org.uk However, for populations with partial resistance to this compound, the application window for effective control narrows considerably. ahdb.org.ukwindows.net

Research has consistently demonstrated that applying this compound at the full recommended rate when wild oats are small (e.g., at the 1-3 or 2-3 leaf stage) maximizes control of partially resistant biotypes. ahdb.org.ukwindows.net As the application is delayed and the weeds become larger, control becomes progressively poorer, especially if reduced herbicide rates are used. ahdb.org.uk Delaying application increases the risk of control failure and accelerates the selection for resistant individuals. ahdb.org.uk

The effectiveness of this compound also relies on crop competition to suppress any stunted weeds. tmaf.co.ukorionagriscience.co.nz Applying the herbicide at the correct crop growth stage ensures that the crop is competitive enough to assist in controlling the wild oats. orionagriscience.co.nz Applications to crops under stress or in open canopies may result in less effective control. orionagriscience.co.nz

It is important to note that for highly resistant populations, optimizing application timing or increasing the dose will not provide adequate control. ahdb.org.uk In such cases, reliance must shift entirely to alternative herbicides with different modes of action and non-chemical control methods. ahdb.org.uk Therefore, understanding the resistance status of the weed population on a given farm is essential for making informed decisions about application timing and product choice. ahdb.org.uk

Advanced Analytical Methodologies for Flamprop M Isopropyl and Its Metabolites

Chromatographic Techniques for Residue and Metabolite Analysis

Chromatography stands as a cornerstone for the separation and analysis of flamprop-m-isopropyl and its metabolites from complex matrices. Various chromatographic techniques, each with its distinct advantages, have been developed and validated for this purpose.

Development and Validation of Gas Chromatography (GC) Methods

Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. The development of robust GC methods involves the careful selection of a suitable capillary column and detector to achieve optimal separation and sensitivity. For this compound and its related compounds, columns such as the DB-5MS are often employed. sciensage.info

Detection is commonly achieved using an electron capture detector (ECD), which is highly sensitive to halogenated compounds, or a mass spectrometer (MS). sciensage.infoknauer.net GC coupled with tandem mass spectrometry (GC-MS/MS) provides a high degree of selectivity and sensitivity, making it ideal for trace residue analysis in complex samples. sciensage.info The multiple reaction monitoring (MRM) mode in GC-MS/MS enhances specificity by monitoring characteristic precursor-to-product ion transitions. sciensage.info

Method validation is a critical step to ensure the reliability of the analytical data. This process, guided by international standards like the ICH guidelines, encompasses the evaluation of several key parameters. sielc.com While a comprehensive validation study for a single method analyzing this compound is multifaceted, the general parameters assessed are outlined in the table below.

Table 1: Key Parameters for the Validation of a GC Method for this compound Analysis

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the test results to the true value, often assessed through recovery studies.Mean recoveries typically within 70-120%. nih.gov
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as repeatability (intra-day precision) and intermediate precision (inter-day precision).Relative Standard Deviation (RSD) ≤ 20%. nih.gov
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio typically ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio typically ≥ 10:1; for pesticide residues, often set at 0.01 mg/kg. sciensage.info
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, temperature, etc.

A study on the determination of multiple pesticide residues in agricultural products using GC-MS/MS reported a limit of quantitation (LOQ) of 0.01 mg/kg for many pesticides, a level that aligns with regulatory requirements. sciensage.info

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a versatile and powerful technique for the analysis of a wide range of pesticides, including this compound. lgcstandards.com It is particularly well-suited for compounds that are thermally labile or not sufficiently volatile for GC analysis. Reversed-phase HPLC is the most common mode used for this purpose. lgcstandards.comlcms.cz

The separation is typically achieved on a C18 column, such as an Acquity BEH C18 or Newcrom R1. lcms.czlcms.cz The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid or formic acid to improve peak shape and ionization efficiency for mass spectrometry. lcms.cz For MS-compatible methods, formic acid is preferred over phosphoric acid. lcms.cz

HPLC can be coupled with various detectors, including a Diode Array Detector (DAD) for screening purposes or, for higher sensitivity and specificity, a tandem mass spectrometer (LC-MS/MS). iaea.orgresearchgate.net LC-MS/MS is the technique of choice for the trace analysis of this compound in food and environmental samples. researchgate.netshimadzu.com

Table 2: Example of HPLC Conditions for this compound Analysis

ParameterConditionReference
Column Newcrom R1 (reverse-phase) lcms.cz
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid lcms.cz
Detector UV or Mass Spectrometry (MS) lcms.cz
Application Analysis of this compound, scalable for preparative separation and suitable for pharmacokinetic studies. lcms.cz

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation procedure for the analysis of pesticide residues in food matrices prior to LC-MS/MS analysis. researchgate.net This approach simplifies the extraction and cleanup process, enabling high-throughput analysis. researchgate.net

Thin-Layer Chromatography (TLC) in Pesticide Residue Analysis

Thin-layer chromatography (TLC) is a valuable tool for the screening and semi-quantitative analysis of pesticide residues. sigmaaldrich.com While not as sensitive or specific as GC or HPLC, TLC offers advantages in terms of simplicity, cost-effectiveness, and the ability to perform parallel analysis of multiple samples. geus.dk Recent advancements in plate coating and detection systems have enhanced the utility of TLC in modern analytical laboratories. sigmaaldrich.com

For the analysis of this compound, silica (B1680970) gel plates are commonly used as the stationary phase. sigmaaldrich.comgeus.dk The separation is achieved by developing the plate with a suitable mobile phase. One study reported the chromatographic behavior of this compound on silica TLC plates. sigmaaldrich.com

Table 3: Reported Rf Value for this compound by TLC

Stationary PhaseMobile PhaseRf ValueReference
Silica GelNot specified in the provided abstract0.70 sigmaaldrich.com

The detection of spots on a TLC plate can be achieved by various means, including illumination under UV light. sigmaaldrich.com The validation of TLC methods for pesticide residue analysis involves assessing parameters such as the repeatability and reproducibility of Rf values and determining the minimum detectable quantities (MDQ). sigmaaldrich.com

Spectroscopic Identification and Characterization of this compound Derivatives

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its derivatives. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools used for this purpose.

Mass spectrometry, particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), provides valuable information about the molecular weight and fragmentation pattern of the analyte. For flamprop-isopropyl (B166160), GC-MS analysis with electron ionization (EI) typically shows a characteristic fragmentation pattern.

Table 4: Key Mass-to-Charge Ratios (m/z) in the GC-MS Spectrum of Flamprop-isopropyl

m/z ValueSignificanceReference
105Top Peak, likely corresponding to the benzoyl cation [C₆H₅CO]⁺ lcms.cz
772nd Highest Peak, likely corresponding to the phenyl cation [C₆H₅]⁺ lcms.cz
2763rd Highest Peak lcms.cz

LC-MS/MS analysis in positive ionization mode often involves the protonated molecule [M+H]⁺ as the precursor ion. For this compound (molecular weight 363.81 g/mol ), the precursor ion would be at an m/z of approximately 364.111. lcms.cz

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule. ¹³C NMR spectroscopy has been used to characterize flamprop-isopropyl, with data available from spectral databases. lcms.cz The analysis of the ¹³C NMR spectrum allows for the identification of all the unique carbon atoms in the molecule.

Quality Assurance and Accreditation in this compound Analytical Research

To ensure the validity and comparability of analytical data for this compound, laboratories must adhere to stringent quality assurance (QA) and quality control (QC) procedures. A cornerstone of this is accreditation to international standards, most notably ISO/IEC 17025, which outlines the general requirements for the competence of testing and calibration laboratories. iaea.org

Key elements of a robust QA/QC program in a pesticide residue analysis laboratory include:

Method Validation: As detailed in previous sections, all analytical methods must be thoroughly validated to demonstrate their fitness for purpose. sielc.com

Use of Certified Reference Materials (CRMs): CRMs are essential for calibration and for verifying the accuracy of analytical measurements. These materials are produced and certified in accordance with ISO 17034 and are traceable to national or international standards. iaea.org A certificate of analysis for a CRM provides the certified purity value and its associated uncertainty. iaea.org

Internal Quality Control: This involves the routine analysis of control samples, such as spiked samples and blanks, to monitor the ongoing performance of the analytical method.

Participation in Proficiency Testing (PT) Schemes: PT schemes allow laboratories to assess their performance by comparing their results with those of other laboratories. This external validation is a crucial component of quality assurance.

Traceability: All measurements should be traceable to the International System of Units (SI). iaea.org This is typically achieved through the use of calibrated balances and volumetric equipment, and by using CRMs. iaea.org

The implementation of these quality assurance measures ensures that the data generated for this compound residues are reliable, defensible, and meet regulatory requirements.

Concluding Perspectives and Future Research Trajectories for Flamprop M Isopropyl

Advancements in Understanding Herbicide Action and Plant Response

Flamprop-m-isopropyl is a selective, systemic, post-emergence herbicide belonging to the arylalanine group. herts.ac.uk It is absorbed by the leaves and is thought to function by inhibiting cell elongation. herts.ac.uk While its precise mode of action has been classified as unknown (HRAC Group Z or 0), it is suspected to prevent cell elongation in the meristematic regions of susceptible plants. wikipedia.org

Recent research into the closely related compound, flamprop-m-methyl (B1241716), has provided new insights that may also be relevant to this compound. Studies have shown that flamprop-m-methyl acts as a mitotic disrupter. nih.gov When maize roots were treated with flamprop-m-methyl, cell division in the meristematic tips ceased within hours. nih.gov The compound was found to severely disturb the orientation of spindle and phragmoblast microtubules, leading to defective structures and preventing regular cell plate formation during cytokinesis. nih.gov This disruption causes chromosomes to remain in a condensed state, halting the cell cycle. nih.gov Interestingly, unlike other microtubule disrupter herbicides, neither flamprop-m-methyl nor its active metabolite, flamprop (B1223189) acid, directly inhibited tubulin polymerization in vitro. nih.gov This suggests a novel antimicrotubule mechanism that may affect microtubule disassembly at the minus-end. nih.gov

The selectivity of flamprop herbicides is attributed to differential metabolism between target weeds, like wild oats (Avena fatua), and tolerant crops, such as wheat and barley. wikipedia.org The hydrolysis of the isopropyl ester to the biologically active flamprop acid is significantly faster in wild oats. wikipedia.orgresearchgate.net An esterase enzyme, which has been partially purified from oat tissues, is responsible for this hydrolysis and shows stereospecificity for the L-isomers of flamprop compounds. researchgate.net The rate of this metabolic breakdown can be influenced by environmental factors. For instance, warmer temperatures can accelerate the action of flamprop-m-methyl by increasing plant growth rates and translocation of the herbicide. weedsmart.org.au

Future research should aim to definitively elucidate the molecular target and the precise mechanism of action for this compound. Building on the findings for flamprop-m-methyl, further investigation into its effects on microtubule dynamics is warranted. Understanding the specific interactions with plant proteins could pave the way for more targeted and effective herbicide design. Additionally, exploring the full range of plant responses at the physiological and molecular levels, particularly the intricacies of metabolic detoxification pathways in both susceptible and tolerant species, will be crucial. This knowledge can help in predicting and managing herbicide performance under varying environmental conditions and in different crop systems.

Comprehensive Assessment of Ecological Risks Associated with Long-Term Environmental Presence

A thorough evaluation of the long-term ecological risks of this compound is necessary, considering its environmental fate and potential impact on non-target organisms. This compound is characterized as being moderately persistent in soil. herts.ac.uk It possesses moderate water solubility and is volatile, which raises some concerns about its potential to leach into groundwater. herts.ac.uk

The environmental fate of a pesticide is influenced by its degradation into various transformation products. For this compound, the major transformation product is flamprop-m (B1234633) acid. researchgate.netcore.ac.uk The persistence of such transformation products is a key factor in long-term ecological risk assessment, as they can sometimes be more persistent than the parent compound and retain biological activity. researchgate.net

Ecotoxicological data indicates that this compound poses a moderate risk to several non-target organisms. It is moderately toxic to birds, most aquatic organisms (including fish and daphnia), honeybees, and earthworms. herts.ac.uk There is also some concern regarding its potential for bioaccumulation. herts.ac.uk Safety data sheets classify the compound as toxic to aquatic life with long-lasting effects. cymitquimica.com

To achieve a comprehensive ecological risk assessment, future research should focus on several key areas. Long-term monitoring studies are needed to track the persistence and mobility of both this compound and its primary metabolite, flamprop-m acid, in different soil types and aquatic systems. nih.gov This will help in refining models that predict its environmental distribution. researchgate.net Further ecotoxicological studies should be conducted to determine the chronic effects of low-level, long-term exposure on a wider range of terrestrial and aquatic organisms. It is also important to investigate the potential for bioaccumulation and biomagnification through the food web. researchgate.net The development and application of quantitative structure-activity relationship (QSAR) models could aid in predicting the toxicity of transformation products where experimental data is lacking. researchgate.netresearchgate.net A holistic risk assessment framework, integrating data on environmental fate, exposure pathways, and ecotoxicological effects, is essential for establishing environmentally protective guidelines and regulations. epa.govitrcweb.org

Development of Novel Weed Management Strategies in the Context of Resistance Evolution

The emergence of herbicide-resistant weeds poses a significant threat to sustainable agriculture, and this compound is no exception. croplife.org.au Resistance to flamprop herbicides has been documented in wild oat (Avena fatua) populations, particularly in regions with a long history of its use. wikipedia.orgcroplife.org.au Worryingly, many of these flamprop-resistant populations also exhibit cross-resistance to herbicides from other mode-of-action groups, such as the Group 1 (ACCase inhibitors), further limiting control options for growers. croplife.org.au

The evolution of resistance is a natural consequence of the selection pressure exerted by repeated use of herbicides with the same mode of action. far.org.nz To combat this, the development and implementation of Integrated Weed Management (IWM) strategies are paramount. mdpi.com IWM is a multifaceted approach that combines various weed control methods to reduce reliance on any single tactic, particularly chemical control. far.org.nzmdpi.com

Key components of an effective IWM program to manage flamprop resistance include:

Herbicide Rotation and Mixtures: Rotating herbicides with different modes of action across and within growing seasons is a cornerstone of resistance management. croplife.org.au Tank-mixing compatible herbicides with different modes of action that are both effective on the target weed can also be a powerful strategy. croplife.org.au

Cultural Practices: Practices that enhance crop competitiveness, such as adjusting planting dates, using higher seeding rates, and selecting competitive cultivars, can help suppress weed growth. croplife.org.aufrontiersin.org Crop rotation itself introduces diversity into the system, allowing for the use of different herbicide options and cultivation methods. far.org.nz

Mechanical and Physical Control: Tillage and other mechanical methods can be used to control weeds, while non-chemical strategies like creating stale or false seedbeds can enhance the effectiveness of subsequent control measures. far.org.nz

Harvest Weed Seed Control: Techniques aimed at capturing and destroying weed seeds during harvest can prevent the replenishment of the weed seed bank. far.org.nz

Biotechnological Approaches: In the long term, biotechnological innovations could offer new solutions. This includes the development of crops with enhanced competitive traits or tolerance to a broader range of herbicides, which can facilitate more diverse and effective weed control programs. frontiersin.org

Future research in this area should focus on identifying the specific biochemical and genetic mechanisms conferring resistance to flamprop herbicides in weed populations. This knowledge is crucial for developing diagnostic tools to detect resistance early and for designing targeted management strategies. researchgate.net Furthermore, research into the efficacy and economic viability of different IWM packages in various cropping systems is needed to provide farmers with practical and sustainable solutions for managing herbicide resistance. far.org.nzmdpi.com

Methodological Innovations in this compound Research and Monitoring

Advancements in analytical chemistry and research methodologies are crucial for the continued study and monitoring of this compound in the environment and agricultural products. The development of robust and sensitive analytical methods is essential for residue analysis, environmental fate studies, and regulatory compliance.

Several analytical techniques are employed for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is a common method. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile (B52724), water, and phosphoric acid has been established for its analysis. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid can be substituted with formic acid to ensure compatibility. sielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

More advanced techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), offer high sensitivity and selectivity for multi-residue analysis in complex matrices like food and environmental samples. shimadzu.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is frequently used for sample preparation prior to chromatographic analysis, as it provides efficient extraction and cleanup of pesticide residues from various samples. shimadzu.com These methods are integral to monitoring programs that ensure food safety and environmental quality. esslabshop.comwaterquality.gov.au

For research into its mode of action, cytochemical fluorescence studies using monoclonal antibodies against tubulin have proven invaluable in visualizing the effects of related compounds on microtubule organization within plant cells. nih.gov

Future methodological innovations should focus on:

Developing faster and more cost-effective analytical methods: This could involve the miniaturization of analytical systems and the development of field-portable sensors for rapid on-site monitoring.

Improving multi-residue methods: Expanding the scope of current methods to include a wider range of pesticides and their transformation products in a single analytical run would increase efficiency for regulatory monitoring. shimadzu.com

Non-target and suspect screening: Utilizing high-resolution mass spectrometry (HRMS) for non-target screening can help in identifying previously unknown transformation products of this compound in environmental samples, providing a more complete picture of its environmental fate. researchgate.net

Advanced molecular techniques: Applying 'omics' technologies (genomics, transcriptomics, proteomics) can provide deeper insights into the mechanisms of herbicide resistance and the metabolic pathways involved in the detoxification of this compound in plants. frontiersin.org

These methodological advancements will support more comprehensive risk assessments, facilitate effective resistance management, and ensure the responsible use of this herbicide in agriculture.

Q & A

Q. What are the standard analytical methods for quantifying Flamprop-M-isopropyl in environmental samples?

this compound is typically quantified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) due to its sensitivity for low-concentration residues. Reference standards (e.g., 100 µg/mL in methanol or acetonitrile) are used for calibration, with part numbers such as S-13939M1-1ML and N-13939-250MG providing validated matrices . Sample preparation may involve liquid-liquid extraction or solid-phase extraction, depending on the matrix (soil, water, plant tissue).

Q. How is this compound synthesized, and what are its key intermediates?

The synthesis involves the reaction of 3-chloro-4-fluoroaniline with benzoyl chloride to form the intermediate N-benzoyl-N-(3-chloro-4-fluorophenyl) amine, followed by esterification with D-alanine and isopropyl alcohol. This pathway is detailed in Ashford’s Dictionary, which highlights the compound’s structural relationship to other flamprop derivatives like Flamprop-M-methyl .

Q. What are the primary challenges in detecting this compound degradation products?

Degradation products, such as chlorinated aromatic amines, require specialized detection methods due to their polarity and low volatility. Ultra-high-resolution mass spectrometry (UHR-MS) is recommended for identifying non-target metabolites, coupled with isotopic labeling to trace degradation pathways in soil .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental half-lives of this compound across studies?

Discrepancies in half-life data often arise from variations in soil pH, organic matter content, and microbial activity. A meta-analysis approach, incorporating covariates like soil type and climatic conditions, can standardize interpretations. For instance, studies showing shorter half-lives in alkaline soils (pH >7) should be contextualized with microbial community data to assess biodegradation rates .

Q. What experimental designs optimize the extraction efficiency of this compound from complex matrices?

Factorial designs (e.g., Box-Behnken or central composite designs) are effective for optimizing extraction parameters (solvent polarity, pH, sonication time). For soil samples, a 3-factor design evaluating acetonitrile:water ratios, extraction temperature, and centrifugation speed can maximize recovery rates while minimizing co-extracted interferents .

Q. How does the stereochemistry of this compound influence its herbicidal activity and environmental persistence?

The D-alanine configuration in this compound enhances target-site binding in grasses, as shown in molecular docking studies with acetolactate synthase (ALS) enzymes. Comparative studies with its L-isomer reveal 2–3 times slower degradation in aerobic soils, attributed to microbial enantioselectivity .

Q. What computational models predict the leaching potential of this compound into groundwater?

Fugacity models (e.g., EQC Level III) incorporating octanol-water partition coefficients (log Kow = 3.1) and soil adsorption constants (Koc = 450–600 mL/g) can simulate leaching risks. Sensitivity analyses should prioritize variables like rainfall intensity and soil porosity, validated with field lysimeter data .

Methodological Guidance

  • Data Contradiction Analysis : Use triangulation by cross-validating HPLC-MS results with immunoassay or enzymatic methods to address false positives/negatives .
  • Ethical Compliance : Ensure degradation studies adhere to OECD 307 guidelines for soil persistence testing to maintain reproducibility and regulatory alignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.